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molecular formula C16H26N2 B8330852 (+/-)[2-(Hexahydro-1H-azepin-1-yl)-2-methyl-1-phenylpropyl]amine

(+/-)[2-(Hexahydro-1H-azepin-1-yl)-2-methyl-1-phenylpropyl]amine

Cat. No. B8330852
M. Wt: 246.39 g/mol
InChI Key: PUKACCHKFMGGBP-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (3.7 g; 83%) was prepared from 2-(hexahydro-1H-azepin-1-yl)-2-methylpropanenitrile D41 (3 g; 18 mmol) and phenyllithium in dibutylether (18 ml of a 2M solution; 36 mmol) in THF (100 ml), followed by reaction with sodium borohydride (2.13 g, 54 mmol) in methanol (100 ml) in a similar manner to that described in D5. 1H NMR (CDCl3) δ 0.78 (3H, s), 0.98 (3H, s), 1.55-1.70 (8H, m), 1.83 (2H, br s), 2.67-2.79 (4H, m), 4.18 (1H, s), 7.20-7.30 (3H, m), 7.40-7.42 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.13 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]1([C:8]([CH3:12])([CH3:11])[C:9]#[N:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:13]1([Li])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[BH4-].[Na+].CC(N1CCCC1)(C)C(N)C1C=CC=CC=1>C(OCCCC)CCC.C1COCC1.CO>[N:1]1([C:8]([CH3:12])([CH3:11])[CH:9]([NH2:10])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCCC1)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C1=CC=CC=C1)N)(C)N1CCCC1
Step Three
Name
Quantity
2.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCCC1)C(C(C1=CC=CC=C1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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